2-Deoxymannostatin A
Description
2-Deoxymannostatin A is a cyclopentane derivative characterized by its unique structural framework, which includes a deoxygenated mannose-like moiety. The compound’s structural complexity, as inferred from its placement in cyclopentane-related listings, implies possible roles in inhibiting enzymatic pathways or modulating biological targets, though further experimental validation is required.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(1R,3S,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,3-diol |
InChI |
InChI=1S/C6H13NO2S/c1-10-6-4(9)2-3(8)5(6)7/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6-/m0/s1 |
InChI Key |
XJGUWDJAAJGHSJ-FSIIMWSLSA-N |
Isomeric SMILES |
CS[C@H]1[C@@H](C[C@@H]([C@@H]1N)O)O |
Canonical SMILES |
CSC1C(CC(C1N)O)O |
Synonyms |
2-deoxymannostatin A |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Cyclopentylcyclopentanone
- Structure: Features a cyclopentane ring fused with a ketone group, contrasting with 2-Deoxymannostatin A’s deoxygenated mannose-like structure.
- Function: Primarily used in organic synthesis as a precursor for complex molecules. No direct pharmacological data is available in the evidence.
(2E,5E)-2,5-Bis(4-(3-(Dimethylamino)propoxy)benzylidene)cyclopentanone
- Structure: Contains a cyclopentane core with extended aromatic and dimethylamino substituents.
- Function : Likely serves as a synthetic intermediate or a ligand for receptor binding due to its conjugated system.
- Key Difference: The presence of aromatic and charged groups enhances solubility and target affinity compared to 2-Deoxymannostatin A’s more hydrophobic profile .
Functional Analogues
Dexamethasone (Reference MM0213.00)
- Structure : A glucocorticoid with a steroidal backbone, unrelated to cyclopentane.
- Function: Anti-inflammatory and immunosuppressant agent.
Xylometazoline and Oxymetazoline
- Structure : Imidazoline derivatives with vasoconstrictive properties.
- Function : Nasal decongestants targeting α-adrenergic receptors.
- Key Difference: Unlike these clinically validated decongestants, 2-Deoxymannostatin A’s mechanism and applications remain speculative, underscoring the need for targeted pharmacological studies .
Q & A
Q. Table 1. Published Studies on 2-Deoxymannostatin A (Example)
| Study Focus | Key Findings | Gaps Identified |
|---|---|---|
| Synthesis | Optimized yield (68%) | Scalability challenges |
| Bioactivity | IC₅₀ = 12 nM (Cancer) | Mechanism unresolved |
Advanced: What methodologies validate 2-Deoxymannostatin A’s mechanism of action amid conflicting hypotheses?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways perturbed by treatment .
- Kinetic Binding Assays : Surface plasmon resonance (SPR) to measure target binding affinity (KD) and off-rates .
- CRISPR Knockout Models : Validate target specificity using isogenic cell lines lacking putative receptors .
- Computational Docking : Compare docking poses (AutoDock Vina) with mutagenesis data to refine binding models .
Basic: How to ensure ethical and rigorous data presentation in 2-Deoxymannostatin A studies?
Methodological Answer:
- Raw Data Archiving : Upload uncropped gels, spectra, and statistical scripts to Figshare or institutional repositories .
- Error Reporting : Disclose standard deviations (SD) or standard errors (SEM) for ≥3 replicates, avoiding "representative image" claims without justification .
- Conflict of Interest : Declare funding sources and institutional review board (IRB) approvals in supplemental sections .
Advanced: What strategies mitigate batch variability in 2-Deoxymannostatin A production for in vivo studies?
Methodological Answer:
- Quality-by-Design (QbD) : Use design-of-experiments (DoE) software (e.g., MODDE) to optimize critical process parameters .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify shelf-life constraints .
- In-Process Controls : Real-time HPLC monitoring to abort batches with purity deviations >2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
